

Application Notes and Protocols: 4-Ethyl-3,3-dimethylhexane in Gasoline Blending

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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethylhexane

Cat. No.: B12648083

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Abstract: This document provides detailed application notes on the use of **4-Ethyl-3,3-dimethylhexane** as a high-octane blending component for gasoline. It includes information on its physicochemical properties, its anticipated effects on key gasoline parameters, and standardized experimental protocols for its evaluation. These notes are intended for researchers and professionals in the fields of fuel science, chemical engineering, and automotive engineering.

Introduction

4-Ethyl-3,3-dimethylhexane is a saturated, highly branched aliphatic hydrocarbon (C₁₀H₂₂). [1][2][3] Its molecular structure suggests properties that are highly desirable for a gasoline blending component, specifically a high octane rating, which is characteristic of branched alkanes.[4][5] The addition of such components to gasoline base stocks is a critical process in refinery operations to produce finished gasoline that meets regulatory and performance standards.[6][7][8] This document outlines the potential application of **4-Ethyl-3,3-dimethylhexane** in gasoline blending and the methodologies to quantify its impact on fuel properties.

Physicochemical Properties of 4-Ethyl-3,3-dimethylhexane

A summary of the key physical and chemical properties of **4-Ethyl-3,3-dimethylhexane** is presented in Table 1.

| Property | Value | Reference |
|-------------------|-------------------------------------|---------------------------|
| Molecular Formula | C10H22 | --INVALID-LINK-- |
| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |
| Boiling Point | ~165-167 °C (Estimated) | General alkane properties |
| Density | ~0.75 g/cm ³ (Estimated) | General alkane properties |
| CAS Number | 52897-05-9 | --INVALID-LINK-- |

Note: Some physical properties are estimated based on the general characteristics of C10 branched alkanes due to limited direct experimental data in publicly available literature.

Application in Gasoline Blending

4-Ethyl-3,3-dimethylhexane is proposed as a blending component to enhance the anti-knock characteristics of gasoline, thereby increasing its octane number. Its highly branched structure is expected to contribute to a higher Research Octane Number (RON) and Motor Octane Number (MON) when compared to straight-chain alkanes of similar carbon number.[\[4\]](#)[\[5\]](#)

The primary application of **4-Ethyl-3,3-dimethylhexane** is as an octane booster. The degree of branching in its structure is a key determinant of its anti-knock quality. The blending octane value (BOV) of a component can be higher than its pure octane rating, and it is crucial to determine this value experimentally.

Due to its relatively low volatility compared to lighter gasoline components like butane, the addition of **4-Ethyl-3,3-dimethylhexane** is expected to lower the Reid Vapor Pressure (RVP) of the final gasoline blend.[\[9\]](#)[\[10\]](#) This can be advantageous in meeting summer RVP regulations, which are implemented to reduce evaporative emissions.[\[9\]](#)

The inclusion of **4-Ethyl-3,3-dimethylhexane**, with its estimated boiling point of around 165-167 °C, will primarily affect the mid-to-high boiling range of the gasoline's distillation curve.[\[11\]](#)[\[12\]](#)[\[13\]](#) This can influence engine warm-up and performance at higher operating temperatures.

Quantitative Data Summary

The following table summarizes the expected impact of blending **4-Ethyl-3,3-dimethylhexane** into a base gasoline (RBOB - Reformulated Gasoline Blendstock for Oxygenate Blending). The data presented is hypothetical and serves as a representative example for experimental investigation.

| Parameter | Base Gasoline (RBOB) | Blend 1 (90% RBOB + 10% 4-Ethyl-3,3-dimethylhexane) | Blend 2 (80% RBOB + 20% 4-Ethyl-3,3-dimethylhexane) |
|--|----------------------|---|---|
| Research Octane Number (RON) | 91.0 | 93.5 | 96.0 |
| Motor Octane Number (MON) | 83.0 | 84.5 | 86.0 |
| Anti-Knock Index (AKI) $[(RON+MON)/2]$ | 87.0 | 89.0 | 91.0 |
| Reid Vapor Pressure (RVP) (psi) | 8.5 | 8.2 | 7.9 |
| Distillation T50 (°C) | 105 | 108 | 111 |
| Distillation T90 (°C) | 155 | 160 | 165 |

Experimental Protocols

The following protocols describe the standard test methods for evaluating the properties of gasoline blends containing **4-Ethyl-3,3-dimethylhexane**.

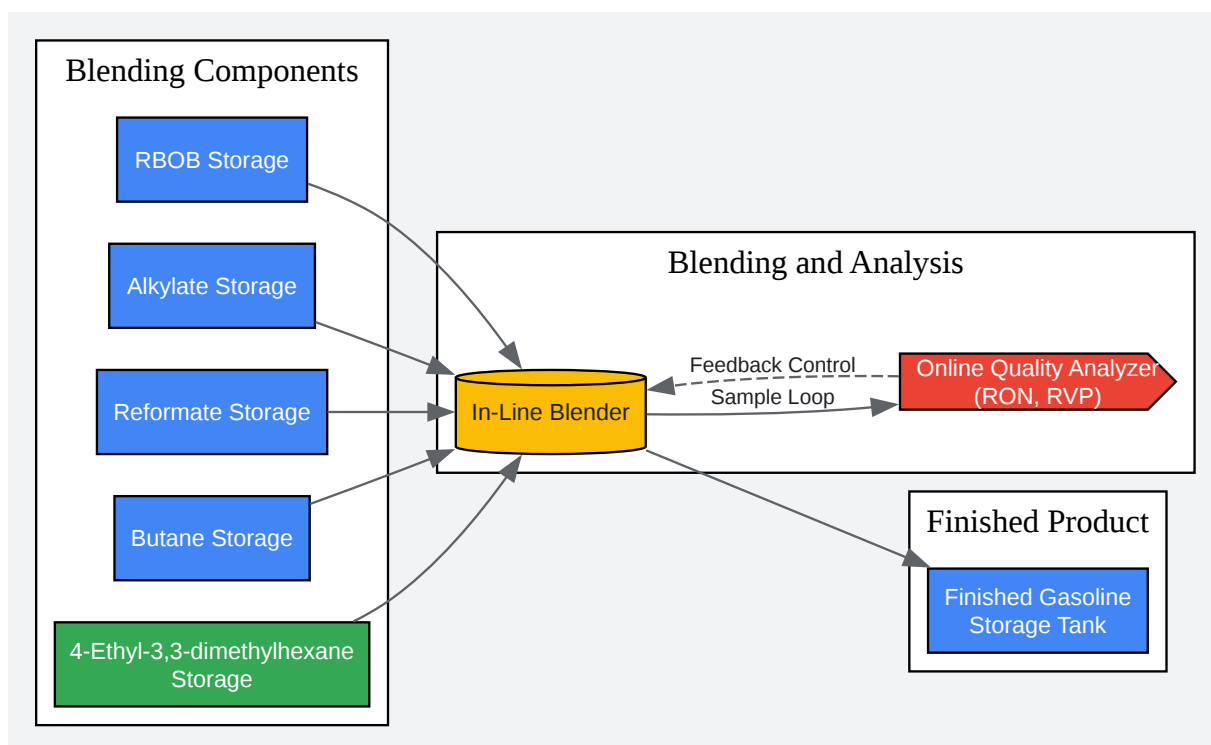
- Method: ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Apparatus: A Cooperative Fuel Research (CFR) engine.[\[22\]](#)[\[15\]](#)
- Procedure:
 - Prepare gasoline blends with varying percentages of **4-Ethyl-3,3-dimethylhexane**.

- Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane).
- Run the test blend in the CFR engine under the specified conditions for either RON or MON.
- The knock intensity of the test blend is compared to that of the primary reference fuels to determine the octane number.[\[22\]](#)[\[20\]](#)
- Method: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Apparatus: Reid Vapor Pressure apparatus.
- Procedure:
 - A chilled sample of the gasoline blend is saturated with air and placed in the RVP apparatus.
 - The apparatus is heated to 37.8 °C (100 °F) in a water bath.[\[23\]](#)
 - The resulting pressure is measured, which is the Reid Vapor Pressure.[\[23\]](#)
- Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[28\]](#)[\[29\]](#)
- Apparatus: ASTM D86 distillation apparatus.
- Procedure:
 - A 100 mL sample of the gasoline blend is placed in a distillation flask.
 - The sample is heated, and the vapor is condensed.
 - The temperature at which the first drop of condensate is collected is the Initial Boiling Point (IBP).
 - The temperature is recorded for every 10% of the sample that is distilled over.

- The final temperature is the Final Boiling Point (FBP).

Visualization of the Gasoline Blending Process

The following diagram illustrates a simplified workflow for in-line gasoline blending, incorporating a high-octane component like **4-Ethyl-3,3-dimethylhexane**.



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Caption: In-line gasoline blending workflow.

Conclusion

While direct experimental data on the blending properties of **4-Ethyl-3,3-dimethylhexane** is not widely available, its molecular structure strongly suggests its potential as a valuable high-octane component in gasoline blending. The protocols outlined in this document provide a framework for the systematic evaluation of its effects on key gasoline properties. Further research is warranted to fully characterize its blending behavior and optimize its use in the formulation of high-performance and environmentally compliant gasolines.

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